2-[(1R)-1-azidoethyl]-1-methoxy-4-methylbenzene
Overview
Description
2-[(1R)-1-azidoethyl]-1-methoxy-4-methylbenzene is a useful research compound. Its molecular formula is C10H13N3O and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Methylation and Structural Studies
Research has indicated that methylation of specific benzene derivatives can lead to the creation of novel compounds with distinct structural and chemical properties. Claramunt et al. (2001) conducted studies on methylation of monoazolyl and bisazolyl derivatives of 1,4-dihydroxybenzene, leading to compounds with potential applications in various chemical syntheses and structural analyses (Claramunt, Escolástico, & Elguero, 2001). Additionally, Kotan and Yuksek (2021) optimized the structure of a complex methoxy-4-methylbenzene derivative using Density Functional Theory (DFT) methods, highlighting the molecule's potential in quantum chemical calculations and structural analysis (Kotan & Yuksek, 2021).
Synthesis and X-ray Structure Analysis
Taia et al. (2021) synthesized new 1,2,3-triazole derivatives containing the eugenol ring by utilizing a click chemistry method, which involved azides like 1-azido-4-methylbenzene. The structures of these compounds were characterized by NMR spectroscopy and confirmed through single-crystal X-ray diffraction studies (Taia et al., 2021). This research underscores the importance of such compounds in structural and material science.
Guest-Induced Assembly in Molecular Encapsulation
Kobayashi et al. (2003) investigated the guest-induced assembly of specific cavitands, which can encapsulate guests like 1-ethyl-4-methoxybenzene. This research is crucial for understanding molecular recognition and encapsulation processes, which have applications in drug delivery systems and nanotechnology (Kobayashi, Ishii, Sakamoto, Shirasaka, & Yamaguchi, 2003).
Liquid Crystal Synthesis
Patel et al. (2012) reported the synthesis and mesomorphic behavior of novel liquid crystalline containing methoxybenzene derivatives. The research highlights the utility of such compounds in creating materials with specific optical and thermal properties, useful in the field of materials science and display technologies (Patel, Vyas, & Doshi, 2012).
Properties
IUPAC Name |
2-[(1R)-1-azidoethyl]-1-methoxy-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-7-4-5-10(14-3)9(6-7)8(2)12-13-11/h4-6,8H,1-3H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOZSOGBQIDCBM-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(C)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)[C@@H](C)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.